molecular formula C10H8N4 B2452749 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole CAS No. 1955524-29-4

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole

Cat. No.: B2452749
CAS No.: 1955524-29-4
M. Wt: 184.202
InChI Key: MCYSSERTQXPOLB-UHFFFAOYSA-N
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Description

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole is a nitrogen-bridged heterocyclic compound of significant interest in scientific research. While specific studies on this exact molecule are limited, its core structure is based on the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . Compounds featuring this scaffold have demonstrated potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties in scientific literature, making them a vital tool for developing new therapeutic agents . Furthermore, the electron-rich nature of the imidazole and imidazopyridine rings allows these compounds to readily interact with various ions and molecules . This property makes derivatives like this compound promising candidates for developing chemical sensors, particularly for the detection of anions such as fluoride . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for designing and synthesizing new molecules for pharmacological screening and materials science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-6-14-7-8(13-9(14)3-1)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYSSERTQXPOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

General Reactivity of Imidazo[1,2-a]pyridine Scaffolds

Imidazo[1,2-a]pyridines are electron-rich aromatic systems that undergo electrophilic substitution at the C3 position due to the directing effect of the pyridine nitrogen. Common reactions include:

  • Halogenation (e.g., bromination or chlorination at C3).

  • Nitration using HNO₃/H₂SO₄.

  • Sulfonation with SO₃ or derivatives .

For 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole, the pendant imidazole group introduces additional nucleophilic sites, potentially enabling:

  • N-Alkylation/Arylation at the imidazole NH.

  • Coordination Chemistry via nitrogen lone pairs (e.g., metal complex formation) .

Synthetic Routes to Analogous Compounds

While direct data on this compound is limited, similar derivatives are synthesized via:

(a) Multicomponent Reactions

A CuI-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones yields imidazo[1,2-a]pyridines . For example:

2-Aminopyridine + AcetophenoneCuI, O2Imidazo[1,2-a]pyridine(Yield: 70–90%)\text{2-Aminopyridine + Acetophenone} \xrightarrow{\text{CuI, O}_2} \text{Imidazo[1,2-a]pyridine} \quad (\text{Yield: 70–90\%})

This method tolerates functional groups like halides, esters, and nitro groups .

(b) Catalyst-Free Cascade Processes

Reactions of 2-aminopyridines with bromoacetylenes or dibromoethenes form 3-arylimidazo[1,2-a]pyridines in yields up to 86% .

Functionalization Strategies

The imidazole moiety in this compound may undergo:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura for aryl group introduction).

  • Oxidative C–H Activation to install substituents at the C8 position of the imidazo[1,2-a]pyridine core .

Computational and Biological Insights

While not directly studied, molecular docking of related imidazo[1,2-a]pyridines reveals strong interactions with biological targets (e.g., farnesyl diphosphate synthase). For example:

CompoundMolDock ScoreH-Bond Energy (kJ/mol)Target Protein
4(k)-145.600-12.8601Farnesyl diphosphate synthase
4(g)-136.382-9.27341Farnesyl diphosphate synthase

These results suggest that substitutions at C3 (e.g., nitro or hydroxyl groups) enhance binding affinity .

Gaps in Literature

No peer-reviewed studies explicitly detail the reactivity of this compound. Key unknowns include:

  • Kinetic Stability under acidic/basic conditions.

  • Photochemical Reactivity .

  • Catalytic Applications (e.g., in organocatalysis).

Recommendations for Further Research

  • Electrophilic Substitution Studies : Explore iodination or formylation at C3.

  • Metal-Mediated Couplings : Test palladium-catalyzed cross-couplings at the imidazole ring.

  • ADMET Profiling : Assess solubility and metabolic stability for drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific protein kinases involved in cancer progression. The structure-activity relationship (SAR) analysis has identified key modifications that enhance their potency against various cancer cell lines. Notably, certain derivatives have been reported to inhibit DYRK1A and CLK1 kinases at micromolar concentrations, making them potential candidates for cancer therapy .

Antiparasitic Effects

The compound has also demonstrated efficacy against parasites such as Entamoeba histolytica and Trichomonas vaginalis. In exploratory toxicology studies, several imidazo[1,2-a]pyridine derivatives showed promising antiparasitic and anti-inflammatory activities without significant toxicity to liver or kidney functions in animal models. This suggests their potential as new treatments for neglected tropical diseases .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial properties, including antibacterial and antifungal activities. Studies indicate that these compounds can effectively target resistant strains of bacteria and fungi, which is crucial given the rising issue of antimicrobial resistance in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Key findings from recent studies include:

  • Substituents at specific positions on the imidazo[1,2-a]pyridine ring can significantly alter potency and selectivity against target enzymes.
  • Modifications such as halogenation or the introduction of functional groups like hydroxyl or methoxy have been shown to enhance activity against various targets while minimizing off-target effects .

Case Study: Kinase Inhibition

A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their ability to inhibit DYRK1A and CLK1 kinases. Among the tested compounds, several exhibited potent inhibitory activity with IC50 values in the low micromolar range. Molecular docking studies provided insights into binding interactions that correlate with observed biological activity .

Case Study: Antiparasitic Activity

In another study focusing on antiparasitic properties, seven imidazo[1,2-a]pyridine derivatives were subjected to toxicity assays after demonstrating effectiveness against metronidazole-resistant strains of Entamoeba histolytica. The results indicated no significant hepatic or renal toxicity, supporting further clinical evaluations for treating trichomoniasis and amoebiasis .

Tables

Application AreaBiological ActivityReferences
AnticancerInhibits DYRK1A and CLK1 kinases
AntiparasiticEffective against Entamoeba histolytica
AntimicrobialActive against resistant bacterial strains

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole stands out due to its unique combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Biological Activity

The compound 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole is part of the imidazo[1,2-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C9H7N5\text{C}_9\text{H}_7\text{N}_5

This compound features a fused imidazole and pyridine ring system, contributing to its unique biological activity profile. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold for drug development.

Anticancer Activity

Numerous studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds within this family can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against tumor cells .

Antimicrobial Properties

The antimicrobial efficacy of This compound has been documented in several studies. The compound demonstrates activity against both gram-positive and gram-negative bacteria as well as fungi. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential use in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazole or pyridine rings can significantly influence their pharmacological profiles. For example:

  • Position 2 Substituents : Alterations at this position have been linked to enhanced anticancer activity.
  • Amino Group Modifications : The introduction of various amino groups has been shown to improve antimicrobial potency.

Case Study 1: Anticancer Efficacy

A study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer effects on MCF7 cells. The results indicated that compounds with electron-withdrawing groups at the 4-position on the pyridine ring exhibited superior cytotoxicity compared to others. The most potent derivative had an IC50 value of 15 nM .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several derivatives were tested against Staphylococcus aureus and E. coli. The results showed that a specific derivative demonstrated an MIC of 32 µg/mL against both bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Biological ActivityIC50/MIC ValuesNotable Findings
Anticancer15 nM (MCF7)Potent inhibition of cell proliferation
Antimicrobial32 µg/mLEffective against gram-positive and gram-negative bacteria
Anti-inflammatory-Inhibition of COX and LOX enzymes

Q & A

Q. What are the standard synthetic routes for 2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). For example, cyclocondensation of 2-aminoimidazole with α,β-unsaturated carbonyl derivatives under acidic or basic conditions can yield the fused imidazo-pyridine scaffold . Recent advancements include one-pot multi-component reactions (MCRs) using aldehydes, ethyl 3-oxohexanoate, and 2-aminobenzimidazole, which reduce reaction times and improve yields (up to 89%) through catalytic dimethylformamide (DMF) activation .

Q. How are multi-component reactions (MCRs) utilized in synthesizing this compound?

MCRs streamline synthesis by combining three or more reactants in a single step. A notable method involves reacting 2-aminobenzimidazole with aldehydes and ethyl 3-oxohexanoate under solvent-free conditions, followed by DMF-catalyzed cyclization. This approach avoids intermediate isolation and achieves yields >80% . MCRs are advantageous for generating structural diversity, as substituents on the aldehyde or ketoester can be varied to produce derivatives with tailored properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural characterization be resolved?

Contradictions in NMR or HRMS data often arise from tautomerism, impurities, or dynamic equilibria. For imidazo-pyridine derivatives, 2D NMR (e.g., HSQC, HMBC) is critical to distinguish between regioisomers. For instance, in compounds like (Z)-2-(3-chlorophenyl)-3-(6-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl)acrylonitrile , 13C^{13}\text{C} NMR confirmed carbon connectivity, while HRMS validated molecular formulas (±1 ppm accuracy) . Cross-referencing with X-ray crystallography (where available) resolves ambiguities in tautomeric forms .

Q. What strategies optimize reaction conditions for higher yields?

Key variables include:

  • Catalysts : DMF enhances cyclization efficiency in one-pot syntheses .
  • Solvents : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while solvent-free conditions reduce side reactions .
  • Temperature : Microwave-assisted synthesis at 120–150°C accelerates reactions (30–60 minutes vs. 24 hours conventional) . For example, replacing traditional reflux with microwave irradiation increased yields of imidazo[1,2-a]pyrimidines from 51% to 90% in analogous systems .

Q. How do computational methods like DFT aid in understanding reactivity?

Density Functional Theory (DFT) predicts regioselectivity in cyclization steps. For imidazo[1,2-a:5,4-b']dipyridines, DFT calculations identified the transition state energy for Friedländer condensations, explaining preferential formation of 6-membered rings over 5-membered analogs . Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influencing crystallization behavior .

Q. What are the challenges in pharmacological target identification for this compound?

While imidazo-pyridine derivatives show anthelmintic, anxiolytic, and sedative activities, target specificity remains challenging. For example, imidazo[1,2-a]pyridine-based anthelmintics targeting cholinergic receptors require rigorous receptor-binding assays (e.g., competitive inhibition studies with 3H^3\text{H}-epibatidine) to distinguish activity at α4β2 vs. α7 nicotinic acetylcholine receptors . Off-target effects are minimized by introducing substituents like 4-methylpiperazine, which enhance selectivity through steric and electronic modulation .

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